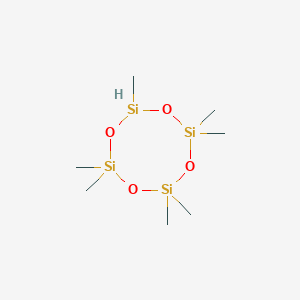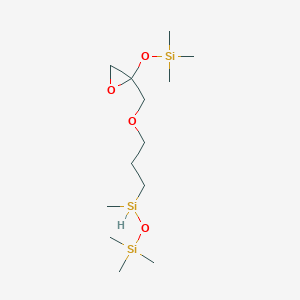
3-(3-Glycidoxypropyl) heptamethyl trisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Glycidoxypropyl) heptamethyl trisiloxane: is a versatile organosilicon compound with the molecular formula C13H32O4Si3 and a molecular weight of 336.65 g/mol . It is characterized by the presence of a glycidoxypropyl group attached to a heptamethyl trisiloxane backbone. This compound is widely used in various fields due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with heptamethyl trisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as boron trifluoride diethyl etherate (BF3OEt2) , which facilitates the epoxide ring-opening and subsequent condensation reactions .
Industrial Production Methods: Industrial production of this compound often employs a sol-gel process where the glycidoxypropyltrimethoxysilane undergoes hydrolysis and condensation reactions to form the desired trisiloxane structure . This method allows for the large-scale production of the compound with high purity and yield.
化学反应分析
Types of Reactions: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide ring in the glycidoxypropyl group can be opened by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis and Condensation Reactions: The compound can undergo hydrolysis and condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide ring.
Catalysts: Boron trifluoride diethyl etherate (BF3OEt2) is often used to catalyze the epoxide ring-opening reactions.
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Resulting from the reaction of the epoxide ring with nucleophiles.
科学研究应用
3-(3-Glycidoxypropyl) heptamethyl trisiloxane has a wide range of applications in scientific research, including:
Biomedical Sector: It is extensively used in the development of targeted pharmaceutical transport systems, enhancing drug solubility and therapeutic efficiency.
Material Science: The compound is used in the fabrication of hybrid organic-inorganic materials, which have applications in tissue engineering and drug delivery.
Surface Modification: It is employed to modify surfaces to improve adhesion, hydrophobicity, and other surface properties.
作用机制
The mechanism of action of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane involves the interaction of its glycidoxypropyl group with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . This reactivity is crucial for its role in surface modification and the formation of siloxane networks.
相似化合物的比较
- 3-Glycidoxypropyltrimethoxysilane
- 3-Glycidoxypropyltriethoxysilane
- 3-Glycidoxypropylmethyldiethoxysilane
Uniqueness: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane is unique due to its heptamethyl trisiloxane backbone, which imparts distinct hydrophobic properties and enhances its reactivity compared to other glycidoxypropyl silanes . This makes it particularly valuable in applications requiring robust surface modification and the formation of stable siloxane networks.
属性
IUPAC Name |
trimethyl-[methyl-[3-[(2-trimethylsilyloxyoxiran-2-yl)methoxy]propyl]silyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(17-20(5,6)7)10-8-9-14-11-13(12-15-13)16-19(2,3)4/h18H,8-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAUCWZRQPPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](CCCOCC1(CO1)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
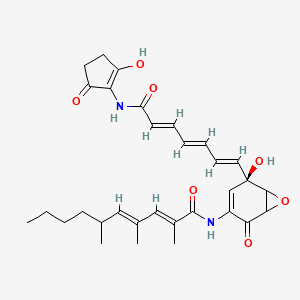
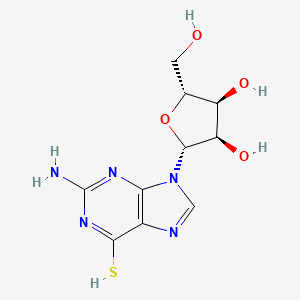
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)
![sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate](/img/structure/B7880884.png)
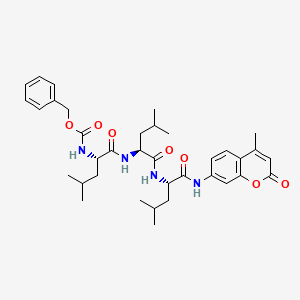
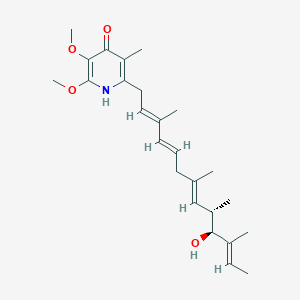
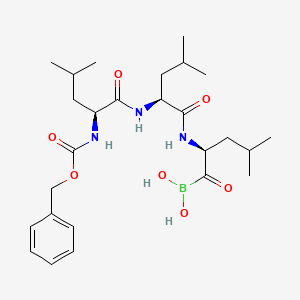
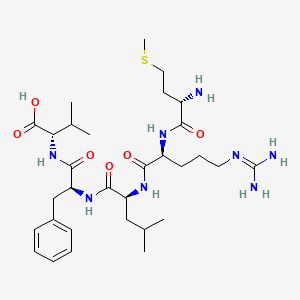
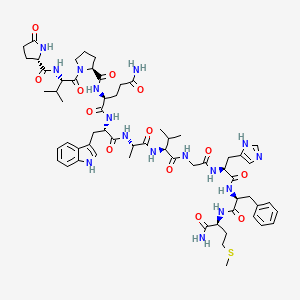
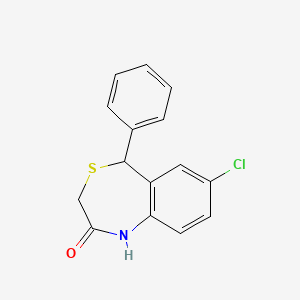
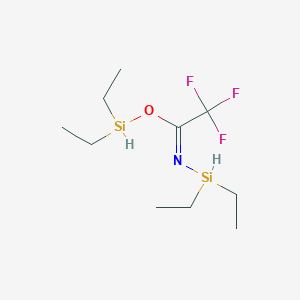
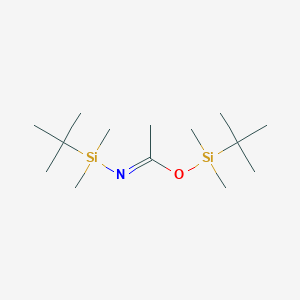
![Chloro{2-[3-(chloromethyl)phenyl]ethyl}dimethylsilane](/img/structure/B7880932.png)
